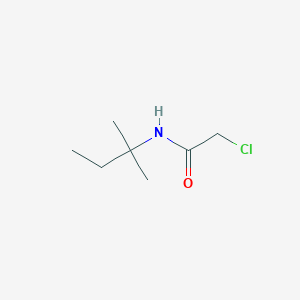

2-chloro-N-(1,1-dimethylpropyl)acetamide

Beschreibung

Contextualization within Contemporary Organic Chemistry and Agrochemical Science

In the realm of contemporary organic chemistry, N-substituted chloroacetamides are valued as building blocks for the synthesis of more complex molecules. The presence of a reactive carbon-chlorine bond facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups. researchgate.net This reactivity has been harnessed to create a variety of compounds with potential applications in medicinal chemistry and materials science. nih.govnih.gov

From an agrochemical perspective, chloroacetamides have been a cornerstone of weed management for decades. researchgate.net They are particularly effective as pre-emergence herbicides, controlling a wide spectrum of annual grasses and some broadleaf weeds in major crops. ekb.egekb.eg The mode of action of these herbicides is primarily the inhibition of very-long-chain fatty acid synthesis in susceptible plants. ekb.eg Research in this area continues to focus on developing new derivatives with improved efficacy, selectivity, and environmental profiles. ekb.egekb.eg

Overview of the N-Substituted Chloroacetamide Class: General Academic Relevance

The academic relevance of N-substituted chloroacetamides extends beyond their direct applications. They serve as important subjects for structure-activity relationship (SAR) studies, where researchers systematically modify the N-substituent to understand how these changes affect their biological activity. nih.govnih.gov These studies are crucial for the rational design of new and more effective compounds. nih.gov The synthesis of N-substituted chloroacetamides is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride or a related acylating agent. ijpsr.infoekb.eg

The general structure allows for a high degree of variation in the substituent 'R' group, which can be an alkyl, aryl, or heterocyclic group. This variability is key to the diverse properties and applications of this class of compounds.

Specific Focus: Research Paradigms and Potential of 2-chloro-N-(1,1-dimethylpropyl)acetamide

Chemical Identity and Properties

This compound, also known as 2-chloro-N-(tert-pentyl)acetamide, is a specific member of the N-substituted chloroacetamide class. While extensive, detailed research specifically on this compound is not widely available in public literature, its fundamental properties can be characterized.

| Property | Value |

| CAS Number | 39096-81-6 |

| Molecular Formula | C₇H₁₄ClNO |

| Molecular Weight | 163.65 g/mol |

Data sourced from publicly available chemical databases.

Synthesis

The synthesis of this compound would be expected to follow the general synthetic route for N-substituted chloroacetamides. This involves the reaction of tert-amylamine (B128125) (1,1-dimethylpropylamine) with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of the amide bond and elimination of hydrogen chloride.

Research Potential and Structure-Activity Relationship Insights

While specific herbicidal activity data for this compound is scarce in the reviewed literature, the structure-activity relationships of the broader chloroacetamide class offer insights into its potential. The nature of the N-alkyl substituent is known to significantly influence herbicidal efficacy. The bulky tertiary pentyl group (1,1-dimethylpropyl) in this compound is a key structural feature. Research on other N-alkyl chloroacetamides has shown that the size and branching of the alkyl group can affect the compound's lipophilicity, which in turn influences its uptake, transport, and interaction with the target enzyme in plants. researchgate.net

The herbicidal activity of chloroacetamides is often correlated with their ability to inhibit the synthesis of very-long-chain fatty acids (VLCFAs). The specific conformation and steric hindrance imparted by the N-(1,1-dimethylpropyl) group would play a crucial role in how effectively the molecule binds to the active site of the elongase enzymes involved in VLCFA biosynthesis.

Further research would be necessary to fully elucidate the specific herbicidal spectrum and efficacy of this compound. Such studies would involve greenhouse and field trials against a range of weed species to determine its potential as a selective herbicide. Moreover, detailed spectroscopic analysis, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, would be required to fully characterize the compound and confirm its structure, though specific public data is currently limited. nih.govekb.eg

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-(2-methylbutan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-4-7(2,3)9-6(10)5-8/h4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKFVBXCTGQAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585357 | |

| Record name | 2-Chloro-N-(2-methylbutan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39096-81-6 | |

| Record name | 2-Chloro-N-(2-methylbutan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2-methylbutan-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Organic Synthesis and Methodological Development

Strategic Approaches to Chloroacetamide Moiety Formation

The formation of the chloroacetamide functional group is central to the synthesis of the target compound. This typically involves creating an amide bond between an amine and a chloroacetylating agent or by direct halogenation of a pre-formed amide.

The most direct and widely employed method for synthesizing N-substituted chloroacetamides is the acylation of a primary or secondary amine with chloroacetyl chloride. researchgate.netijpsr.info This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride (HCl).

The general reaction is as follows: R-NH₂ + Cl-C(O)CH₂Cl → R-NHC(O)CH₂Cl + HCl

In the context of 2-chloro-N-(1,1-dimethylpropyl)acetamide, the primary amine precursor would be 1,1-dimethylpropylamine (tert-amylamine). Due to the formation of HCl as a byproduct, a base is typically added to neutralize the acid and drive the reaction to completion. Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine, or inorganic bases such as potassium carbonate or sodium carbonate. sphinxsai.comresearchgate.netneliti.com The choice of solvent is also critical, with aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724), or dioxane being common selections to avoid side reactions. sphinxsai.comresearchgate.net Reaction temperatures are often kept low (e.g., 0 °C) during the addition of the highly reactive chloroacetyl chloride to control the reaction rate and minimize the formation of impurities. researchgate.neterciyes.edu.tr

A facile one-pot process for synthesizing amides from aromatic amines and chloroacetyl chloride has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in THF, achieving high yields at room temperature. sphinxsai.com This highlights the importance of the base-solvent system in optimizing the reaction.

Table 1: Comparison of Base/Solvent Systems for Chloroacetylation of Amines

| Base | Solvent | Typical Temperature | Yields | Reference |

| Triethylamine (TEA) | Dichloromethane (DCM) | Ice-cold | Good | sphinxsai.com |

| Triethylamine (TEA) | Tetrahydrofuran (THF) | Ice-cold | Good | researchgate.net |

| Potassium Carbonate | Benzene | Not specified | Moderate | researchgate.net |

| DBU | Tetrahydrofuran (THF) | Room Temperature | 75-95% | sphinxsai.com |

| Sodium Acetate | Acetic Acid | -2 °C to Room Temp. | Good | neliti.com |

An alternative strategy to form the chloroacetamide moiety is the direct α-halogenation of a pre-existing amide, in this case, N-(1,1-dimethylpropyl)acetamide. This approach avoids the direct handling of the highly reactive chloroacetyl chloride. However, achieving high selectivity for mono-halogenation at the α-position can be challenging, as the product can be more reactive than the starting material, potentially leading to di-halogenated byproducts. nih.gov

Modern synthetic methods have been developed to address this challenge. One innovative approach involves the activation of the amide with triflic anhydride (B1165640) in the presence of a base like 2,6-lutidine. This forms an electrophilic enolonium species. Subsequent treatment with a halide salt, such as sodium chloride (NaCl), allows for the selective α-chlorination of the amide. nih.gov This method demonstrates high chemoselectivity, tolerating other functional groups like esters and ketones within the molecule. nih.gov

Another method for the α-chlorination of β-ketoesters and related compounds utilizes trichloroisocyanuric acid (TCICA) in an ethanol (B145695) solvent, which can provide high yields of the desired 2-chloro product. google.com While demonstrated on β-ketoesters, the principle of using N-chloro-succinimide (NCS) or similar reagents for α-chlorination of carbonyl compounds is a well-established synthetic tool.

Synthetic Pathways for this compound

The synthesis of the target compound requires careful planning regarding the choice of starting materials and the conditions under which they react.

The most logical synthetic pathway for this compound is the reaction between 1,1-dimethylpropylamine and chloroacetyl chloride.

Precursor 1: 1,1-Dimethylpropylamine (tert-amylamine): This is the amine component that provides the N-(1,1-dimethylpropyl) group. Its availability and purity are crucial for a successful reaction.

Precursor 2: Chloroacetyl Chloride: This is the acylating agent that provides the chloroacetyl moiety. It is highly reactive and moisture-sensitive.

Reaction Conditions: Optimization is key to maximizing yield and purity. numberanalytics.com

Stoichiometry: Using a slight excess of the amine or employing two equivalents can sometimes be advantageous, with the excess amine acting as the base to neutralize HCl. However, using a non-nucleophilic base like triethylamine is more common to avoid side reactions and simplify purification. chemicalbook.com

Temperature: The reaction is typically initiated at a low temperature (0-5 °C) to manage the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion. researchgate.neterciyes.edu.tr

Solvent: Anhydrous aprotic solvents such as DCM, THF, or acetonitrile are preferred to prevent hydrolysis of the chloroacetyl chloride. researchgate.netchemicalbook.com

Workup: The reaction mixture is typically quenched with water or a dilute acid solution to remove the base hydrochloride salt and any unreacted amine. The product is then extracted into an organic solvent, dried, and purified, often by recrystallization or chromatography. chemicalbook.com

A general procedure involves dissolving the amine (1,1-dimethylpropylamine) and a base (e.g., triethylamine) in a dry solvent (e.g., THF) and adding chloroacetyl chloride dropwise at 0 °C. After stirring for a few hours, the reaction is worked up to isolate the final product. researchgate.net

While direct acylation is the most common route, other pathways could be explored for the synthesis of this compound.

One alternative involves the ammonolysis of a chloroacetic acid ester, such as ethyl chloroacetate (B1199739), with the amine of interest. orgsyn.orgsciencemadness.org In this case, 1,1-dimethylpropylamine would react with ethyl chloroacetate to form the desired amide and ethanol. This method often requires heating and may be slower than using the more reactive acid chloride. The reaction is typically performed at low temperatures (0–5 °C) when using ammonia (B1221849) to prevent the displacement of the chlorine atom. sciencemadness.org

ClCH₂CO₂CH₂CH₃ + (CH₃)₂C(C₂H₅)NH₂ → ClCH₂C(O)NHC(C₂H₅)(CH₃)₂ + CH₃CH₂OH

Another novel, though more complex, approach involves the C-amidoalkylation of aromatic compounds using N-(2,2,2-trichloro-1-hydroxyethyl)amides. arkat-usa.orgumich.edu While not directly applicable to the synthesis of an N-alkyl amide without an aromatic component, this demonstrates the development of unconventional methods for creating chloroacetamide derivatives.

Innovations in Catalyst Systems for Chloroacetamide Synthesis

The term "catalyst" in chloroacetamide synthesis often refers to the base used to promote the reaction, but true catalytic systems are also under development.

The choice of base in the standard amidation reaction can significantly influence the outcome. While traditional bases like triethylamine are effective, research has shown that non-nucleophilic bases like DBU can offer excellent yields under mild, room-temperature conditions, potentially simplifying the process and reducing energy consumption. sphinxsai.com The use of a catalytic amount of dimethylformamide (DMF) has also been noted to be beneficial in accelerating the reaction between an amine and an acid chloride. researchgate.net

For related precursor synthesis, such as the formation of chloroacetate esters, more advanced catalyst systems have been developed. For instance, polyoxometalate-based ionic liquids have been shown to be highly efficient and reusable heterogeneous catalysts for the esterification of chloroacetic acid. nih.gov These thermoregulated catalysts exist in a homogeneous phase with reactants at high temperatures and precipitate out for easy separation at ambient temperature, offering a green and efficient alternative to corrosive mineral acids. nih.gov While this applies to ester synthesis, the development of such advanced catalytic systems could inspire new approaches for direct amide formation in the future.

Green Chemistry Principles in Chloroacetamide Manufacturing Processes

The production of chloroacetamide herbicides, including this compound, has traditionally involved synthetic routes that generate significant chemical waste and utilize hazardous materials. In response to increasing environmental regulations and a growing commitment to sustainable development, the chemical industry is progressively adopting green chemistry principles to redesign these manufacturing processes. The focus is on minimizing environmental impact by improving efficiency, reducing waste, and utilizing safer chemicals. Key areas of innovation include the development of greener reaction conditions, the use of alternative solvents, and the implementation of catalytic systems to enhance atom economy and energy efficiency.

Atom Economy and Waste Reduction: A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product. The traditional synthesis of chloroacetamides from chloroacetyl chloride and an amine has a theoretical atom economy of less than 100% due to the formation of a hydrochloride salt byproduct. Research efforts are directed towards processes that minimize or valorize such byproducts. Furthermore, the concept of the E-Factor (Environmental Factor), which measures the mass ratio of waste to the desired product, is a critical metric. In traditional chemical synthesis, the E-Factor can be substantial, largely due to solvent losses and byproduct formation. Green approaches, such as solvent-free reactions or the use of recyclable catalysts, aim to significantly lower the E-Factor.

Alternative Solvents and Reaction Conditions: Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest mass of material in a reaction. rsc.org Traditional solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) are effective but are associated with significant health and environmental concerns. rsc.org Consequently, a major focus of green chemistry in chloroacetamide synthesis is the replacement of these hazardous solvents with safer, more sustainable alternatives.

Recent studies have evaluated a range of greener solvents for amide bond formation. rsc.org Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising alternatives. bohrium.comacs.org For instance, 2-MeTHF is recognized for its favorable safety, health, and environmental profile and has been successfully used in related amide synthesis processes. acs.orgacs.org Other strategies include the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that are often biodegradable and have low volatility. bohrium.com The use of microwave irradiation has also been explored as an alternative to conventional heating, offering benefits such as accelerated reaction rates, higher yields, and reduced energy consumption. iosrjournals.org

Table 1: Comparison of Traditional and Green Solvents for Amide Synthesis

| Solvent | Type | Key Characteristics | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Traditional (Halogenated) | Effective solvent, but a suspected carcinogen and environmental pollutant. | rsc.org |

| N,N-Dimethylformamide (DMF) | Traditional (Dipolar Aprotic) | Widely used due to high polarity, but associated with reproductive toxicity. | rsc.orgbohrium.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Biomass-derived) | Derived from renewable resources, lower environmental impact, and a recommended alternative to THF and DCM. | acs.orgacs.org |

| Cyclopentyl methyl ether (CPME) | Green (Ether) | Offers high boiling point, low water miscibility, and stability, making it a greener alternative. | acs.org |

| Cyrene™ (Dihydrolevoglucosenone) | Green (Biomass-derived) | A bio-available solvent proposed as a replacement for DMF and NMP in amide bond formation. | bohrium.comarchivepp.com |

| Water | Green (Aqueous) | The ultimate green solvent, though its use can be limited by the solubility of organic reactants. | bohrium.com |

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy requirements, and allow for more selective transformations, thereby minimizing waste. In the context of chloroacetamide synthesis and related reactions, various catalytic systems have been explored. For instance, the synthesis of precursors like tert-butyl chloroacetate has been achieved using recyclable strong acid ion-exchange resins as catalysts, which simplifies purification and avoids the production of acidic waste streams. google.com While the direct amidation of chloroacetic acid with an amine is challenging, catalytic methods for amide bond formation in general are a subject of intense research, with systems based on palladium and other transition metals showing promise for activating carboxylic acids or their derivatives under milder conditions. acs.orgresearchgate.net The development of efficient, recoverable, and non-toxic catalysts remains a key objective for the green manufacturing of this compound and other agrochemicals.

Mechanistic Organic Chemistry: Reactivity and Transformations

Nucleophilic Substitution at the Alpha-Carbon of Chloroacetamides

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes the alpha-carbon in 2-chloro-N-(1,1-dimethylpropyl)acetamide susceptible to nucleophilic attack. This reactivity is a hallmark of α-haloamides and is influenced by both the electronic effects of the carbonyl group and the steric hindrance imparted by the N-substituent.

The kinetics of nucleophilic substitution reactions of α-chloroacetamides are typically studied to understand the reaction mechanism, which can proceed through either an S(_N)1 or S(_N)2 pathway. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the structure of the chloroacetamide itself. For related α-chloroacetanilides, kinetic studies of reactions with pyridines in dimethyl sulfoxide (B87167) have indicated a stepwise mechanism. This involves a rate-limiting addition of the nucleophile to the carbonyl group to form a zwitterionic tetrahedral intermediate, which then proceeds through a bridged transition state to expel the chloride leaving group. researchgate.net

Table 1: Factors Influencing Nucleophilic Substitution Reactions

| Factor | Influence on S(_N)1 Reactions | Influence on S(_N)2 Reactions |

| Substrate Structure | Favored by tertiary carbons due to carbocation stability. | Favored by primary carbons due to reduced steric hindrance. researchgate.net |

| Nucleophile | Nucleophile strength is less critical as it does not participate in the rate-determining step. | Strong nucleophiles are required for a faster reaction rate. |

| Solvent | Polar protic solvents stabilize the carbocation intermediate. | Polar aprotic solvents are preferred as they do not solvate the nucleophile as strongly. |

| Leaving Group | A good leaving group is essential to facilitate carbocation formation. | A good leaving group is necessary for displacement. |

The bifunctional nature of this compound, possessing both an electrophilic center and a nucleophilic amide nitrogen (or oxygen of the carbonyl group), allows for the possibility of intramolecular cyclization reactions. Such reactions in related N-aryl 2-chloroacetamides can lead to the formation of various heterocyclic systems. sigmaaldrich.com For instance, palladium-catalyzed intramolecular cyclization of 2-chloro-N-(2-vinyl)aniline derivatives can yield a range of heterocyclic compounds, including indoles and carbazoles, with the product being dependent on the choice of ligand. sigmaaldrich.comnih.govmit.edu

In the case of this compound, intramolecular cyclization could theoretically proceed via the amide nitrogen attacking the alpha-carbon to form a three-membered aziridinone (B14675917) ring. However, the high ring strain of such a structure makes this pathway less likely. A more plausible, though still challenging, pathway could involve a rearranged cyclization under specific conditions, potentially catalyzed by a transition metal. The steric bulk of the 1,1-dimethylpropyl group would likely play a significant role in the feasibility and outcome of any such cyclization, potentially hindering the required geometric arrangement for the intramolecular attack.

Hydrolysis and Degradation Mechanisms of the Amide Linkage

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the C-N bond. The mechanism of hydrolysis is influenced by the pH of the medium. researchgate.netnih.gov

Under acidic conditions , the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (1,1-dimethylpropylamine) leads to the formation of chloroacetic acid. For some chloroacetamides, cleavage of ether groups, if present, can also occur under acidic conditions. researchgate.net

Under basic conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group to form chloroacetic acid. The amide anion is subsequently protonated by the solvent. For many chloroacetamide herbicides, base-catalyzed hydrolysis proceeds primarily through an S(_N)2 reaction at the alpha-carbon, replacing the chloride with a hydroxyl group, though amide cleavage can also occur. researchgate.net The steric hindrance provided by the 1,1-dimethylpropyl group in this compound would likely influence the rate of hydrolysis, potentially slowing it down compared to amides with smaller N-substituents due to the difficulty of the nucleophile in approaching the carbonyl carbon. researchgate.net

Table 2: General Mechanisms of Amide Hydrolysis

| Condition | Key Steps | Products |

| Acid-Catalyzed | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer.4. Elimination of amine. | Carboxylic acid and Amine |

| Base-Catalyzed | 1. Nucleophilic attack by hydroxide ion.2. Formation of tetrahedral intermediate.3. Elimination of amide anion.4. Protonation of amide anion. | Carboxylate and Amine |

Stereochemical Dynamics in Chloroacetamide Derivatization

The alpha-carbon in this compound is not a stereocenter. However, derivatization reactions, particularly nucleophilic substitutions at this carbon, can introduce chirality depending on the nature of the nucleophile. If a nucleophilic substitution reaction were to occur with a chiral nucleophile, a pair of diastereomers could be formed.

Furthermore, considering a related compound, 2,2-dimethyl-1-chloropropane, which has a similar neopentyl-like structure, it is noted that its nucleophilic substitution reactions often proceed through an S(_N)1 mechanism involving a carbocation intermediate. Such reactions typically lead to an optically inactive product due to the formation of a racemic mixture. doubtnut.com While the alpha-carbon in this compound is adjacent to a carbonyl group, which can influence the reaction mechanism, the steric hindrance might favor an S(_N)1-like pathway under certain conditions. If a carbocation were to form at the alpha-carbon, it would be planar, and subsequent attack by a nucleophile could occur from either face, leading to a racemic mixture if the substitution introduces a new stereocenter.

The study of crystal structures of related N-aryl chloroacetamides reveals that the conformation of the molecule, including the planarity of the amide group and the orientation of the substituents, can be influenced by intramolecular interactions such as hydrogen bonding. nih.govnih.govresearchgate.netnih.gov These conformational preferences could potentially influence the stereochemical outcome of reactions by directing the approach of a reactant.

Bioactive Properties and Biological Interactions

Investigations into Molecular Mechanisms of Action (MoA)

The molecular mechanism of action for 2-chloro-N-(1,1-dimethylpropyl)acetamide has not been specifically detailed in the available scientific literature. However, the general class of chloroacetamide herbicides, to which this compound belongs, is known to function through various mechanisms.

Enzyme Inhibition and Modulatory Effects

No specific studies detailing the enzyme inhibition or modulatory effects of this compound were identified. Research on other chloroacetamide derivatives suggests that they can act as inhibitors for certain enzymes, but direct evidence for this specific compound is lacking. orientjchem.orgarchivepp.com

Covalent Binding to Biomolecules (e.g., proteins, thiols)

While specific data on this compound is unavailable, the chloroacetamide functional group is recognized as a reactive electrophile. nih.gov In chemical biology, such "warheads" are known to react and form covalent bonds with nucleophilic amino acid residues on proteins, most typically cysteine (a thiol-containing amino acid). nih.gov This covalent interaction can lead to irreversible inhibition of the protein's function. The reactivity is attributed to the ease with which the chlorine atom can be replaced by a nucleophile. researchgate.net

Phytotoxicological Research and Herbicide Science

As a member of the chloroacetamide family, this compound is presumed to have herbicidal properties. ijpsr.info However, specific phytotoxicological research detailing its effects on plant systems is not available in the reviewed literature.

Metabolic Fate in Plant Systems

There were no research findings describing the specific metabolic pathways, breakdown, or detoxification processes of this compound within plant systems.

Physiological and Biochemical Responses in Target Species

Detailed studies on the physiological and biochemical responses of target plant species to this compound have not been published. For the general class of herbicides, such responses often include the disruption of photosynthesis, increased oxidative stress, and changes in the activity of antioxidant enzymes, but these have not been documented for this specific compound.

Mechanisms of Resistance Development

No information regarding mechanisms of weed resistance specifically to this compound was found. For the broader chloroacetamide class, mechanisms of resistance can include an altered site of action or more rapid metabolic detoxification of the herbicide by the resistant plant. usp.br

Ecotoxicological Assessments and Environmental Health

A study on the freshwater fish Tilapia zillii exposed to butachlor (B1668075) revealed significant toxicity. researchgate.net The median lethal concentration (LC50) values, which represent the concentration of a substance that is lethal to 50% of the test organisms within a specified time, were determined at various exposure times. The 96-hour LC50 for butachlor in Tilapia zillii was found to be 1.25 mg/L, indicating its toxic nature to this fish species. researchgate.net Fish exposed to the herbicide exhibited signs of stress, including hyperactivity, erratic swimming, and discoloration, followed by exhaustion and mortality. researchgate.net Such findings highlight the potential for chloroacetamide herbicides to adversely affect aquatic ecosystems. The use of such compounds near water bodies is therefore a concern, necessitating careful management to mitigate risks to fish and other aquatic organisms. researchgate.net

Interactive Data Table: Acute Toxicity of Butachlor on Tilapia zillii

| Exposure Time (hours) | LC50 (mg/L) | 95% Confidence Limits (mg/L) |

| 24 | 3.13 | 2.88 to 4.61 |

| 48 | 1.93 | 0.63 to 4.41 |

| 72 | 1.27 | 0.59 to 1.92 |

| 96 | 1.25 | 0.60 to 1.85 |

Data sourced from a study on the acute toxicity of butachlor. researchgate.net

The persistence and fate of chloroacetamides in the environment are largely determined by their biotransformation pathways in matrices such as soil and water. Microorganisms play a crucial role in the degradation of these compounds.

A study on the biodegradation of alachlor (B1666766), another prominent chloroacetanilide herbicide, provides a model for understanding these processes. nih.gov When exposed to soil-isolated microbes, alachlor was found to be metabolized by both fungal and bacterial strains. nih.gov The bacterium Xanthomonas axonopodis and the fungus Aspergillus niger demonstrated a significant ability to break down the herbicide. nih.gov After 35 days, Xanthomonas axonopodis achieved an 82.1% degradation of the initial alachlor concentration, while Aspergillus niger degraded 72.6%. nih.gov The primary mechanism of degradation was identified as cometabolism, where the microbes break down the herbicide while utilizing other sources for energy and carbon. nih.gov

The biotransformation of alachlor resulted in the formation of several intermediate residues, including 1-chloroacetyl, 2,3-dihydro-7-ethylindole, and N-(2,6-diethylphenyl)-methyleneamine. nih.gov This indicates a stepwise degradation process that involves the modification and cleavage of the parent molecule. Such research underscores the potential for microbial remediation strategies to clean up environments contaminated with chloroacetamide herbicides. nih.gov

Interactive Data Table: Alachlor Degradation by Microbial Strains

| Microbial Strain | Type | Degradation Percentage (after 35 days) |

| Xanthomonas axonopodis (XA) | Bacterium | 82.1% |

| Aspergillus niger (AN) | Fungus | 72.6% |

| Aspergillus flavus (AF) | Fungus | 17.1% |

| Penicillium chrysogenum (PC) | Fungus | 5.5% |

Data from a study on the bioremediation of alachlor. nih.gov

Applications in Proteomics and Chemical Biology as Molecular Probes

Chloroacetamide compounds have found utility in the field of proteomics as alkylating agents. These reagents are used to modify cysteine residues in proteins, a critical step in many proteomic workflows that facilitates protein identification and characterization.

In proteomics, disulfide bonds between cysteine residues are typically broken through reduction, and the resulting free sulfhydryl groups are then alkylated to prevent them from reforming. nih.gov Iodoacetamide is a commonly used alkylating agent for this purpose. nih.gov However, 2-chloroacetamide (B119443) has been investigated as an alternative. nih.gov

Research comparing the two has shown that 2-chloroacetamide can reduce the level of "off-target" alkylation, meaning it is less likely to modify other amino acid residues such as lysine, glutamic acid, and the N-terminus of peptides. nih.gov This increased specificity is advantageous for cleaner and more accurate proteomic data. However, the use of 2-chloroacetamide has been associated with an increase in the oxidation of methionine, another amino acid, which can be an undesirable artifact. nih.gov One study found that methionine oxidation increased to as much as 40% of all methionine-containing peptides when 2-chloroacetamide was used, compared to only 2-5% with iodoacetamide. nih.gov This suggests a trade-off between reduced off-target alkylation and increased methionine oxidation that researchers must consider when choosing an alkylating agent. nih.gov

The reactivity of the chloroacetyl group makes these compounds useful as molecular probes to study protein structure and function. While specific applications of this compound in this context have not been detailed in the literature, the foundational chemistry of its chloroacetamide functional group suggests potential for such uses.

Structure Activity Relationship Sar and Computational Chemistry

Systematic Elucidation of Structural Determinants for Bioactivity

The herbicidal action of chloroacetamides is primarily attributed to their ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. researchgate.net This inhibition is a direct consequence of the molecule's ability to reach and interact with its target enzyme, a process heavily influenced by its structural characteristics.

The nature of the N-alkyl substituent in chloroacetamides plays a crucial role in determining their herbicidal activity. While specific studies focusing solely on the 1,1-dimethylpropyl (tert-pentyl) group of 2-chloro-N-(1,1-dimethylpropyl)acetamide are limited in publicly available literature, general principles derived from related N-alkyl chloroacetamides can provide valuable insights.

Comparative studies on other N-alkyl chloroacetamides suggest that there is an optimal range for the size and branching of the alkyl group to achieve maximum herbicidal efficacy. Deviations from this optimum can lead to a decrease in activity, either due to reduced binding affinity or hindered transport to the target site.

Table 1: Comparison of N-Alkyl Substituents in Chloroacetamide Herbicides and Their General Impact on Activity

| N-Alkyl Substituent | General Structural Features | Inferred Impact on Bioactivity |

| Isopropyl | Branched, smaller alkyl group | Moderate to high activity, good balance of lipophilicity and size |

| 2,6-diethylphenyl | Substituted aromatic ring | High activity, influences electronic and steric properties |

| 1-methoxypropan-2-yl | Contains an ether linkage | Can affect solubility and metabolic stability |

| 1,1-dimethylpropyl | Tertiary, branched alkyl group | Expected to have significant steric bulk, influencing binding and transport |

This table is illustrative and based on general principles of SAR in chloroacetamides, as specific comparative bioactivity data for this compound was not available in the searched literature.

The chloroacetyl group (-C(O)CH₂Cl) is the reactive moiety, or "warhead," of the chloroacetamide molecule and is indispensable for its herbicidal activity. nih.gov This group functions as an alkylating agent, forming a covalent bond with a nucleophilic residue, typically a cysteine, in the active site of the target enzyme, the VLCFA elongase. researchgate.net This irreversible inhibition is the primary mechanism of action for this class of herbicides.

The electrophilicity of the α-carbon in the chloroacetyl group is a key determinant of its reactivity. The presence of the chlorine atom, an effective leaving group, facilitates the nucleophilic attack by the enzyme. Studies on various analogs have consistently shown that replacement of the chlorine with other halogens or with a hydrogen atom leads to a dramatic decrease or complete loss of herbicidal activity. This underscores the critical role of the chloroacetyl group in the covalent modification of the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

While specific QSAR models for this compound were not found in the reviewed literature, numerous studies have been conducted on the broader class of chloroacetamide herbicides. These models typically use a variety of molecular descriptors to quantify the structural features of the molecules.

Commonly used descriptors in QSAR studies of herbicides include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial atomic charges and dipole moments, which are crucial for intermolecular interactions.

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common measure of a molecule's lipophilicity, which affects its transport and binding.

Steric descriptors: These describe the size and shape of the molecule, which are important for receptor fitting.

These models have been successfully used to predict the herbicidal activity, as well as other properties like soil sorption and metabolic fate, of chloroacetamide herbicides. Such models, once developed for a class of compounds including this compound, could predict its herbicidal potency against various weed species.

QSAR models, once validated, can be employed in the in silico design and virtual screening of novel analogs. This computational approach allows for the rapid assessment of large virtual libraries of compounds without the need for their physical synthesis and testing, thereby accelerating the discovery of new and more effective herbicides.

For a compound like this compound, virtual screening could be used to explore the effects of modifying the N-alkyl substituent or introducing other functional groups. By calculating the predicted activity of these virtual analogs, researchers can prioritize the most promising candidates for synthesis and further investigation. This rational design approach is more efficient and cost-effective than traditional trial-and-error methods.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that provide a three-dimensional representation of the interaction between a ligand (the herbicide) and its protein target. These studies are invaluable for understanding the binding mode and the specific interactions that contribute to the ligand's affinity and activity.

Although specific docking studies for this compound were not identified in the searched literature, studies on other chloroacetamide herbicides like acetochlor (B104951) and alachlor (B1666766) have provided significant insights into their binding with VLCFA elongases. These studies typically show the chloroacetyl group positioned near a reactive cysteine residue in the enzyme's active site, ready for covalent bond formation.

A hypothetical docking study of this compound would likely reveal the bulky 1,1-dimethylpropyl group occupying a hydrophobic pocket within the enzyme. The orientation and fit of this group would be critical for positioning the chloroacetyl moiety correctly for the alkylation reaction. The binding energy calculated from such simulations could provide a theoretical estimate of the binding affinity of the compound.

Table 2: Hypothetical Key Interactions from a Molecular Docking Study of this compound

| Molecular Moiety | Interacting Residues in Target Enzyme (Hypothetical) | Type of Interaction |

| Chloroacetyl group | Cysteine | Covalent alkylation |

| Carbonyl oxygen | Arginine, Lysine (or other H-bond donors) | Hydrogen bonding |

| 1,1-dimethylpropyl group | Leucine, Isoleucine, Valine (hydrophobic residues) | Van der Waals forces, hydrophobic interactions |

This table represents a hypothetical scenario based on known interactions of other chloroacetamide herbicides, as specific docking data for this compound is not available in the public domain.

Ligand-Target Interactions and Binding Affinity Predictions

Detailed ligand-target interaction studies and binding affinity predictions for this compound are not documented in the accessible scientific literature. Typically, such studies involve molecular docking simulations to predict the binding pose and calculate the binding energy of the ligand within the active site of its target protein.

For the broader chloroacetamide class, molecular docking studies on other derivatives have identified key interactions within the VLCFAs active site. For instance, research on different chloroacetamide compounds has shown that binding affinity is influenced by the nature of the substituents on the acetamide (B32628) nitrogen. These analyses provide valuable, albeit general, insights into how these molecules function. However, without specific studies on this compound, it is not possible to detail its specific interactions or provide its predicted binding affinity values.

Conformational Analysis and Dynamics

There is no specific information available regarding the conformational analysis or molecular dynamics of this compound. Such analyses are crucial for understanding the three-dimensional shapes the molecule can adopt and its behavior over time, which are critical for its interaction with a biological target.

Conformational studies on other N-substituted acetamides have been conducted using techniques like X-ray crystallography and computational methods (e.g., Density Functional Theory). These studies reveal how substitutions on the amide and the aromatic ring influence the molecule's geometry, such as the planarity of the acetamide group and the orientation of its bonds. Molecular dynamics simulations would further elucidate the flexibility of the molecule in a biological environment, but such data for this compound is not currently published.

Advanced Analytical Methodologies for Characterization and Monitoring

Chromatographic Techniques for Trace Analysis in Complex Matrices

Chromatographic methods are paramount for separating 2-chloro-N-(1,1-dimethylpropyl)acetamide from interfering compounds present in samples such as soil, water, and crops. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the complexity of the sample matrix.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique offers high chromatographic resolution and definitive identification based on mass spectra.

Research has demonstrated the successful application of GC-MS for the simultaneous determination of multiple chloroacetanilide herbicides in crops such as soybean, rice, and wheat. derpharmachemica.com In these methods, the herbicides are extracted from the sample, and the extract is analyzed by GC-MS in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net The parent compounds of chloroacetamide herbicides are typically detected using this method. researchgate.net Electron ionization (EI) is a common ionization technique used, which generates a reproducible fragmentation pattern that serves as a fingerprint for the compound, allowing for its unambiguous identification by matching against spectral libraries like the NIST/EPA/NIH Mass Spectral Library. nist.gov

Below is a table summarizing typical GC-MS parameters applicable for the analysis of chloroacetamide herbicides.

| Parameter | Typical Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separates individual compounds from the mixture. |

| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium | Transports the sample through the column. |

| Oven Program | Initial temp ~70°C, ramped to ~300°C | Controls the separation by compound volatility. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode enhances sensitivity for trace analysis; Full Scan is used for identification. |

For many chloroacetamide herbicides and especially their more polar degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical method. researchgate.net This technique is highly suitable for non-volatile or thermally labile compounds and offers exceptional sensitivity and specificity, making it ideal for trace analysis in complex matrices like drinking water. researchgate.netthermofisher.com

U.S. EPA Method 535, for instance, details the use of LC-MS/MS for measuring chloroacetanilide and other acetamide (B32628) herbicide degradates in drinking water. thermofisher.comwaters.com The method involves analysis by LC-MS/MS in negative ion mode, often using an electrospray ionization (ESI) source. waters.com Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. pnrjournal.comnih.gov This transition is highly specific to the target analyte, minimizing matrix interference and allowing for detection at very low concentrations (ng/L or ppb levels). researchgate.netresearchgate.net The use of Ultra-Performance Liquid Chromatography (UPLC) can further enhance performance by providing shorter run times and improved chromatographic resolution compared to traditional HPLC. waters.com

Key parameters for an LC-MS/MS method applicable to this compound are outlined in the table below.

| Parameter | Typical Setting | Purpose |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.6 µm) | Separates analytes based on polarity. nih.gov |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol with additives (e.g., formic acid, ammonium (B1175870) acetate) nih.govnih.gov | Elutes the compounds from the column. |

| Flow Rate | 0.2 - 0.4 mL/min | Controls the speed of the separation. |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Ionizes the analyte for mass analysis. waters.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. pnrjournal.com |

| Precursor > Product Ion | Specific m/z transitions for each analyte | Ensures specific detection and confirmation of the analyte. pnrjournal.comnih.gov |

Spectroscopic Techniques for Structural Elucidation and Environmental Detection

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. While MS provides molecular weight and fragmentation data, other methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For a chloroacetamide derivative, characteristic absorption bands would be observed for the N-H bond, the carbonyl (C=O) group of the amide, and the C-Cl bond. ijpsr.info Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete mapping of the molecular structure. researchgate.net These techniques are crucial for confirming the identity of a synthesized standard or for elucidating the structure of unknown metabolites.

Development of Robust Sample Preparation Protocols

The reliability of any analytical method heavily depends on the sample preparation step, which aims to extract the analyte from the matrix and remove interfering substances. For chloroacetamide herbicides like this compound, robust protocols such as Solid-Phase Extraction (SPE) and the QuEChERS method are widely employed.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become increasingly popular for pesticide residue analysis in food and environmental samples. derpharmachemica.com The general procedure involves two main steps:

Extraction: The sample (e.g., homogenized crop material, soil) is first extracted with a solvent, typically acetonitrile. sigmaaldrich.com Salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are added to induce phase separation and drive the analytes into the acetonitrile layer. derpharmachemica.comnih.gov

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents to remove interfering matrix components. sigmaaldrich.commdpi.com Common sorbents include:

Primary-Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.

C18: Removes non-polar interferences like lipids. mdpi.com

Graphitized Carbon Black (GCB): Removes pigments and sterols, but must be used cautiously as it can also retain planar analytes. mdpi.com

This method is highly efficient, requires small volumes of solvent, and provides good recoveries (typically 70-120%) for a broad range of pesticides. sigmaaldrich.com For water samples, Solid-Phase Extraction (SPE) using graphitized carbon or C18 cartridges is a common approach to extract and concentrate chloroacetamide herbicides and their metabolites prior to LC-MS/MS analysis. waters.comwaters.com

Emerging Applications and Interdisciplinary Research

Role in Advanced Materials Science and Functional Polymers

The reactive nature of the chloroacetamide group provides a versatile platform for the synthesis of functional polymers. The chlorine atom can be readily displaced by nucleophiles, allowing for the grafting of this molecule onto polymer backbones or its use as a monomer in polymerization reactions. While specific research detailing the use of 2-chloro-N-(1,1-dimethylpropyl)acetamide in polymer science is not extensively available in the public domain, the broader class of N-substituted 2-chloroacetamides has been utilized in the modification of polymers. arkat-usa.org These modifications can introduce specific functionalities, such as hydrophobicity, due to the bulky 1,1-dimethylpropyl (tert-amyl) group, or serve as a reactive site for further chemical transformations.

The incorporation of such amide-containing moieties can influence the physical and chemical properties of materials, potentially leading to the development of polymers with tailored characteristics for applications in coatings, adhesives, or specialty plastics. For instance, reagents for polymer modification have been developed from 2-chloroacetamide (B119443) derivatives. arkat-usa.org The synthesis of functionalized polymers through methods like C-amidoalkylation highlights the potential of chloroacetamide derivatives in creating novel materials. arkat-usa.org

Potential in Pharmaceutical Intermediate Synthesis

N-substituted 2-chloroacetamides are recognized as valuable intermediates in the synthesis of a wide array of biologically active compounds and are considered useful synthetic scaffolds for the design of various heterocyclic systems. arkat-usa.orgresearchgate.net The chloroacetamide moiety can be readily reacted with various nucleophiles to introduce diverse functional groups, making it a key building block in medicinal chemistry. researchgate.netijpsr.info

Research has demonstrated the synthesis of numerous pharmacologically promising substances derived from 2-chloroacetamide precursors. arkat-usa.org These derivatives have shown a range of biological activities, including antimicrobial, antifungal, and potential antidepressant effects. ijpsr.infonih.gov For example, various 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives have been synthesized and screened for their antimicrobial properties, demonstrating that these compounds can serve as a basis for the development of new bioactive agents. ijpsr.info

The general synthetic route often involves the reaction of an amine with chloroacetyl chloride, leading to the corresponding N-substituted chloroacetamide. ijpsr.infonih.gov This intermediate can then undergo further reactions, such as substitution of the chlorine atom, to yield the final target molecules. The table below summarizes various N-substituted acetamide derivatives that have been synthesized and investigated for their biological potential, illustrating the versatility of the chloroacetamide core in drug design and discovery. nih.govresearchgate.net

| Derivative Name | Starting Amine/Aniline | Potential Application/Activity |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Various anilines/amines | Antidepressant |

| 2-chloro-N-(2-methoxyphenyl)acetamide | o-methoxy aniline | Antimicrobial, Antifungal |

| 2-chloro-N-(4-methoxyphenyl)acetamide | p-methoxy aniline | Antimicrobial, Antifungal |

| 2-chloro-N-(naphthalen-2-yl)acetamide | 2-naphthalene | Antimicrobial |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | p-aminophenol | Antibacterial |

While direct studies on the pharmaceutical applications of this compound are limited, its structure aligns with the general framework of precursors used to generate diverse molecular libraries for drug screening. The 1,1-dimethylpropyl group can impart specific steric and lipophilic properties to a potential drug candidate, which can influence its pharmacokinetic and pharmacodynamic profile.

Bioremediation Strategies for Chloroacetamide Contamination

Chloroacetamide herbicides are widely used in agriculture, and their residues can lead to environmental contamination of soil and water. nih.govresearchgate.netresearchgate.net Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, presents an environmentally friendly and cost-effective approach to address this issue. frontiersin.org

The biodegradation of chloroacetamide herbicides is a key process governing their fate in the environment. nih.govresearchgate.net Research has identified several microbial species and consortia capable of degrading these compounds. The degradation pathways often involve initial transformations such as dealkylation, dechlorination, or hydrolysis, followed by further breakdown of the molecule. nih.gov

Studies on various chloroacetamide herbicides have revealed that the structure of the N-substituent significantly affects the rate and pathway of biodegradation. researchgate.net For instance, the degradation efficiencies for a range of chloroacetamide herbicides were found to vary depending on the N-alkoxyalkyl group. researchgate.net

Several bacterial and fungal genera have been identified as key players in the degradation of chloroacetamides. These include:

| Microbial Genus/Species | Role in Degradation | Reference(s) |

| Amycolatopsis | Preferential degradation of S-enantiomers of acetochlor (B104951) and S-metolachlor. nih.govresearchgate.net | nih.govresearchgate.net |

| Saccharomonospora | Preferential degradation of S-enantiomers of acetochlor and S-metolachlor. nih.govresearchgate.net | nih.govresearchgate.net |

| Kribbella | Associated with the degradation of acetochlor. nih.govresearchgate.net | nih.govresearchgate.net |

| Mycobacterium | Potential host of biodegradation genes. nih.govresearchgate.net | nih.govresearchgate.net |

| Burkholderia | Associated with the degradation of chloroacetamide herbicides. nih.govresearchgate.net | nih.govresearchgate.net |

| Serratia ureilytica AS1 | Part of a microbial consortium for butachlor (B1668075) degradation. frontiersin.org | frontiersin.org |

| Enterobacter cloacae FP2 | Part of a microbial consortium for butachlor degradation. frontiersin.org | frontiersin.org |

| Pseudomonas putida G3 | Part of a microbial consortium for butachlor degradation. frontiersin.org | frontiersin.org |

The degradation of chloroacetamides can proceed through different mechanisms, including cometabolism, where the microbe degrades the contaminant while utilizing another substrate for growth. nih.gov The initial steps in the aerobic degradation of chloroacetamide herbicides often involve N/C-dealkylation reactions, followed by hydroxylation and cleavage of the aromatic ring. In anaerobic conditions, dechlorination is often the initial reaction. nih.gov The identification of specific genes responsible for the biodegradation of these herbicides, such as those encoding for hydrolases and oxygenases, is an active area of research. nih.gov

While specific bioremediation studies on this compound are not prominent in the reviewed literature, the strategies developed for other chloroacetamide herbicides would likely be applicable. This would involve the enrichment and application of microbial consortia capable of degrading this specific compound, potentially isolated from contaminated sites. The effectiveness of such a strategy would depend on the specific microbial community and environmental conditions.

Intellectual Property and Commercial Development Research

Analysis of Patent Landscape for N-Substituted Chloroacetamides

The patent landscape for N-substituted chloroacetamides reveals a history of development focused on their herbicidal properties. While a specific patent for 2-chloro-N-(1,1-dimethylpropyl)acetamide is not prominently highlighted in public databases, the broader class of compounds has been the subject of numerous patents. These patents typically cover the chemical structure, methods of synthesis, and their application as herbicides.

Innovations in this field have often focused on modifying the N-substituent to enhance efficacy against specific weeds, improve crop selectivity, or alter environmental persistence. For instance, patents have been granted for N-substituted chloroacetanilides and N-thienyl chloroacetamides, showcasing the chemical diversity explored by researchers and companies. google.commetatechinsights.com The core chloroacetamide "warhead" is a common feature, responsible for the herbicidal mode of action, while the N-substituent is varied to fine-tune the molecule's properties. ijpsr.infonih.gov

The process for creating these compounds, often involving the reaction of an appropriate amine with chloroacetyl chloride, is also a key aspect of the patent literature. justia.comepo.org For example, a patented process describes the reaction of N-isopropyl-4-fluoro-aniline with chloroacetyl chloride to produce N-(4-fluoro-phenyl)-N-isopropyl-chloroacetamide. justia.com Another early patent from 1943 outlines a method for preparing chloroacetamide itself. google.com

The following table provides a representative, non-exhaustive overview of patents related to N-substituted chloroacetamides, illustrating the scope of innovation in this chemical class.

| Patent Number | Title/Subject | Key Features |

| US4802907A | N-substituted chloroacetanilides processes for production thereof, and herbicidal composition comprising the same | Covers a class of N-substituted chloroacetanilides and their use as herbicides. google.com |

| US3944608A | Synthesis of N-[1-(chloromethyl)propyl]acetamide | Details a process for synthesizing a related acetamide (B32628) compound. google.com |

| EP0356176B1 | Acetamide compounds | Describes the synthesis of 2-chloro-N-[2-(phenylamino)phenyl]acetamide as an intermediate. epo.orgepo.org |

| CA1248538A | Herbicidal N-thienyl chloroacetamides | Focuses on N-thienyl substituted chloroacetamides for herbicidal use. metatechinsights.com |

| PL125127B1 | Herbicide | Relates to various herbicidal compounds, including chloroacetamide derivatives. google.com |

This table is for illustrative purposes and represents a small fraction of the intellectual property in this area.

Trends in Agrochemical Patenting and Innovation

The agrochemical industry, including the sector for chloroacetamide herbicides, is subject to several overarching trends in patenting and innovation. A significant driver of market dynamics is the expiration of patents for major agrochemical products, which opens the door for generic manufacturers to enter the market. nih.gov This often leads to increased competition and price reductions for established active ingredients.

In response to patent expiries and the high cost of bringing new molecules to market, innovation in the agrochemical sector is multifaceted:

New Formulations and Mixtures: Companies often seek to extend the lifecycle of existing active ingredients by developing new formulations or creating synergistic mixtures of multiple herbicides. For example, mixtures of different chloroacetamides or combinations with herbicides from other chemical classes can provide broader-spectrum weed control. epo.org

Bio-Based Agrochemicals: There is a growing trend towards the development of bio-based agrochemicals, derived from natural sources like plants and microorganisms. metatechinsights.com These are often perceived as more environmentally friendly alternatives to synthetic pesticides.

Focus on New Modes of Action: With increasing weed resistance to existing herbicides, there is a significant research and development effort to discover new active ingredients with novel modes of action. agropages.com Collaborations between large agrochemical companies and smaller technology firms or research institutions are becoming more common to accelerate this process. agropages.com

Gene Editing and Biotechnology: Advances in biotechnology, including gene-editing technologies like CRISPR, are being used to develop crops with enhanced resistance to pests and diseases, which can reduce the need for chemical interventions. metatechinsights.comnih.gov

These trends indicate a shift in the agrochemical industry towards more sustainable and targeted approaches to crop protection, driven by regulatory pressures, market forces, and technological advancements.

Regulatory Science and Risk Assessment Frameworks

The commercialization and use of any agrochemical, including this compound, is governed by stringent regulatory frameworks designed to protect human health and the environment. Regulatory agencies like the U.S. Environmental Protection Agency (EPA) and Health Canada's Pest Management Regulatory Agency (PMRA) employ a science-based risk assessment process.

The fundamental principle of this process is to evaluate the potential risks associated with a pesticide and weigh them against its benefits. A pesticide will only be registered for use if the assessed risks are determined to be acceptable.

The risk assessment process is typically multi-faceted and can be broken down into several key steps, as illustrated in the table below, based on the framework used by the US EPA for human health risk assessment:

| Step | Description |

| 1. Hazard Identification | This step examines whether a substance has the potential to cause harm to humans or ecological systems and under what circumstances. |

| 2. Dose-Response Assessment | This involves a quantitative analysis of the relationship between the dose of a substance and the incidence of adverse effects. |

| 3. Exposure Assessment | This step evaluates the frequency, timing, and levels of contact that humans and other organisms might have with the pesticide. |

| 4. Risk Characterization | This is the final step where the information from the previous three steps is integrated to conclude the nature and extent of the risk. |

Source: Adapted from the US EPA framework.

Ecological risk assessments follow a similar multi-phase process, starting with planning and problem formulation, followed by an analysis of exposure and ecological effects, and concluding with risk characterization. These assessments require extensive data on the compound's environmental fate and its toxicity to various non-target organisms.

Regulatory frameworks are not static; they evolve with scientific understanding. For example, the Food Quality Protection Act in the United States requires the EPA to consider cumulative risks from pesticides that share a common mechanism of toxicity. Furthermore, registered pesticides are subject to periodic re-evaluation to ensure they continue to meet current safety standards. The regulation of herbicides can also include specific restrictions on their use in certain areas or at certain times to protect sensitive crops or ecosystems. texasagriculture.govtexasagriculture.gov The presence of herbicide degradates in water sources is also a subject of regulatory interest and scientific study. nih.gov

Future Research Directions and Unexplored Avenues

Design of Environmentally Benign and Sustainable Chloroacetamide Analogs

The development of new herbicide candidates is increasingly guided by the principles of green chemistry, aiming to create molecules that are both effective and readily biodegradable. Future research into 2-chloro-N-(1,1-dimethylpropyl)acetamide and its relatives will likely prioritize the design of analogs with improved environmental profiles.

One promising approach involves modifying the chemical structure to enhance biodegradability. For instance, research into the anaerobic biodegradation of other chloroacetamides has identified specific metabolic pathways and resulting breakdown products. nih.gov This knowledge can be harnessed to rationally design new molecules with functional groups that are more susceptible to microbial degradation, thereby reducing their persistence in soil and water. The goal is to create derivatives that, after their herbicidal function is complete, break down into non-toxic substances. nih.gov

Furthermore, the exploration of bio-based components in herbicide formulations represents a significant step towards sustainability. farmonaut.com This can include the use of:

Bio-based Emulsifiers: Derived from plant oils, these can replace petroleum-based counterparts. farmonaut.com

Natural Adjuvants: Plant-derived substances can improve the efficacy of the herbicide, potentially allowing for lower application rates. farmonaut.com

By integrating these strategies, researchers can work towards developing a new generation of chloroacetamide herbicides that are not only effective in weed management but also align with the principles of a circular economy and sustainable agriculture.

Exploration of Novel Biological Targets Beyond Current Applications

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongase, a critical enzyme system in plants. capes.gov.br This inhibition disrupts the formation of VLCFAs, which are essential components of plant cell membranes, leading to impaired growth and development. capes.gov.brresearchgate.net While this target has been well-established, the potential for chloroacetamides to interact with other biological pathways remains an area ripe for investigation.

Reports in the scientific literature suggest that chloroacetamides may also affect other enzymatic processes, such as flavonoid and anthocyanin biosynthesis. capes.gov.br Although these interactions may not be the primary cause of the herbicidal effect, they open up new avenues for research. capes.gov.br Understanding these secondary targets could lead to the development of herbicides with multiple modes of action, a valuable tool in combating the growing issue of herbicide-resistant weeds.

Future research should focus on:

Target-finding studies: Employing techniques like proteomics and activity-based protein profiling to identify other cellular proteins that interact with this compound and its analogs.

Mechanism of action elucidation: For any newly identified targets, detailed biochemical and physiological studies will be necessary to understand the functional consequences of inhibition.

Selectivity profiling: Investigating whether these novel interactions are specific to weeds or if they also occur in crop plants, which is crucial for developing selective herbicides.

The discovery of new biological targets would not only provide a deeper understanding of the toxicology of chloroacetamides but also offer the potential to design novel herbicides with improved efficacy and a broader spectrum of activity.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The process of discovering and optimizing new agrochemicals is traditionally a time-consuming and expensive endeavor. The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by significantly accelerating the discovery pipeline. nih.gov

In the context of this compound, AI and ML can be applied in several key areas:

Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of chemical compounds to identify potential new chloroacetamide analogs with desirable properties, such as high efficacy and low toxicity.

Predictive Modeling: Machine learning models can be trained on existing data to predict the herbicidal activity, biodegradability, and potential off-target effects of new candidate molecules before they are synthesized in the lab. This allows researchers to prioritize the most promising compounds for further investigation.

De Novo Design: Generative AI models can design entirely new molecules with optimized properties, moving beyond simple modifications of existing structures.

By integrating these computational tools, researchers can explore a much larger chemical space more efficiently, increasing the probability of discovering novel and improved chloroacetamide herbicides.

Synergistic Research with Other Disciplines

The challenges facing modern agriculture are complex and multifaceted, requiring a collaborative approach that transcends traditional disciplinary boundaries. Future research on this compound will benefit greatly from synergistic interactions with fields such as environmental science, toxicology, and agronomy.

A notable example of such interdisciplinary research is the investigation into the synergistic effects of black carbon and sulfide (B99878) on the transformation of chloroacetamide herbicides in the environment. This work has shown that the presence of these common soil components can accelerate the breakdown of chloroacetamides, a finding with significant implications for environmental fate modeling and remediation strategies.

Further synergistic research could include:

Environmental Toxicology: Collaborating with toxicologists to develop more comprehensive models for predicting the ecological impact of the herbicide and its degradation products.

Agronomy and Crop Science: Working with agronomists to optimize the use of these herbicides in integrated weed management systems, taking into account factors like crop rotation, soil health, and the potential for resistance development. farmonaut.com

Material Science: Exploring the development of novel formulation and delivery systems, such as nano-encapsulation, to improve targeting and reduce environmental release.

By fostering these cross-disciplinary collaborations, the scientific community can ensure that the development and use of chloroacetamide herbicides are based on a holistic understanding of their agricultural and environmental implications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(1,1-dimethylpropyl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution between chloroacetyl chloride and 1,1-dimethylpropylamine. Key parameters include temperature control (0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane for improved solubility). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity .

- Data Contradictions : While some protocols recommend aqueous workup to remove HCl byproducts, others suggest anhydrous conditions to prevent hydrolysis of the chloroacetamide group .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Use H/C NMR to confirm the acetamide backbone (e.g., carbonyl resonance at ~170 ppm) and chlorine substitution. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides accurate molecular ion validation (CHClNO, [M+H] calc. 164.0837) .

Q. What is the primary mechanism of action of this compound as a herbicide, and how does it compare to structurally related analogs?

- Methodology : As a chloroacetamide herbicide, it inhibits very-long-chain fatty acid (VLCFA) synthesis in plants. Comparative studies with dimethenamid (a structural analog) show differences in binding affinity to acetyl-CoA carboxylase due to alkyl chain branching .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

- Methodology : Use chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns. Mobile phase: hexane/isopropanol (90:10). Enantiomer separation (α = 1.2) confirms stereochemical purity, critical for studying herbicidal activity in enantioselective environments .

Q. What strategies mitigate environmental persistence of this compound in soil, and how do soil microbiota influence degradation?

- Methodology : Conduct soil column leaching studies with C-labeled analogs. Aerobic degradation half-life (t) ranges from 30–60 days, depending on microbial activity (e.g., Pseudomonas spp. hydrolyze the amide bond). Anaerobic conditions prolong persistence (t >100 days) .

Q. How does substitution at the 1,1-dimethylpropyl group alter biological activity?

- Comparative Analysis :

| Substituent | Herbicidal Activity (IC, μM) | LogP |

|---|---|---|

| 1,1-Dimethylpropyl | 0.45 | 2.8 |

| 2-Methoxyethyl | 1.20 | 1.9 |

| Cyclohexyl | 0.75 | 3.5 |

Q. What computational models predict the environmental fate of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model hydrolysis pathways. The chlorine atom’s electrophilicity (Mulliken charge: -0.32) correlates with hydrolysis rates in aqueous environments (pH 7–9) .

Contradictions and Gaps in Literature

Q. Why do conflicting reports exist regarding this compound’s toxicity to non-target organisms?